5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1343079-38-8
VCID: VC11524516
InChI: InChI=1S/C6H9N5/c1-4-5(3-7)6(9-8)11(2)10-4/h9H,8H2,1-2H3
SMILES:
Molecular Formula: C6H9N5
Molecular Weight: 151.17 g/mol

5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile

CAS No.: 1343079-38-8

Cat. No.: VC11524516

Molecular Formula: C6H9N5

Molecular Weight: 151.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile - 1343079-38-8

Specification

CAS No. 1343079-38-8
Molecular Formula C6H9N5
Molecular Weight 151.17 g/mol
IUPAC Name 5-hydrazinyl-1,3-dimethylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C6H9N5/c1-4-5(3-7)6(9-8)11(2)10-4/h9H,8H2,1-2H3
Standard InChI Key SOGSYUXUELJLBY-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C#N)NN)C

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The molecular formula of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile is C₆H₉N₅, with a molecular weight of 151.17 g/mol (calculated from atomic masses). The SMILES notation (CC1=NN(C(=C1C#N)NN)C) delineates its structure: a pyrazole ring (positions 1 and 3 methylated) bearing a nitrile group at position 4 and a hydrazinyl (-NH-NH₂) group at position 5 . The InChIKey (SOGSYUXUELJLBY-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Table 1: Structural and Computational Data

PropertyValueSource
Molecular FormulaC₆H₉N₅
SMILESCC1=NN(C(=C1C#N)NN)C
Predicted CCS ([M+H]+)132.7 Ų
Exact Mass151.0856 g/mol

Spectroscopic Signatures

While experimental NMR or IR data for this specific compound are unavailable, analogous pyrazole-4-carbonitriles exhibit distinctive peaks:

  • IR: A strong absorption band near 2220–2240 cm⁻¹ for the nitrile group (C≡N) .

  • ¹H NMR: Methyl groups (1.5–2.5 ppm), pyrazole ring protons (6.5–8.0 ppm), and hydrazinyl NH signals (broad, 3.5–5.0 ppm) .

Synthetic Pathways and Reaction Dynamics

Multicomponent Synthesis Strategies

The synthesis of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile likely follows routes similar to those of its amino-substituted analogs. A one-pot reaction using malononitrile, methylhydrazine, and dimethylacetylene dicarboxylate under acidic conditions could yield the pyrazole core, with subsequent hydrazine substitution introducing the hydrazinyl group .

Key Reaction Steps:

  • Cyclocondensation: Formation of the pyrazole ring via [3+2] cycloaddition between a nitrile and hydrazine derivative.

  • Hydrazine Functionalization: Nucleophilic substitution at position 5 using hydrazine hydrate .

Industrial Scalability and Green Chemistry

Scalable synthesis employs recyclable catalysts like alumina–silica-supported MnO₂ in aqueous media, achieving yields >85%. Solvent-free conditions or ionic liquids enhance sustainability, reducing waste generation .

Physicochemical and Pharmacokinetic Properties

Collision Cross-Section and Mass Spectrometry

The compound’s adducts exhibit distinct CCS values, critical for mass spectrometry-based identification:

Table 2: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]+152.09308132.7
[M+Na]+174.07502142.3
[M+NH₄]+169.11962136.3

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the nitrile and hydrazinyl groups.

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions, requiring storage at neutral pH and low temperatures.

Applications in Materials Science and Catalysis

Coordination Chemistry

The hydrazinyl and nitrile groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and sensors .

Polymer Science

Incorporation into polyamides or polyurethanes enhances thermal stability (decomposition temperature >300°C).

Challenges and Future Directions

Knowledge Gaps

  • Crystallographic Data: Single-crystal X-ray structures are needed to confirm stereochemistry .

  • In Vivo Studies: Efficacy and toxicity profiles remain unvalidated.

Synthetic Innovations

  • Photocatalytic Methods: Visible-light-mediated functionalization to improve regioselectivity .

  • Biocatalytic Routes: Enzymatic synthesis for enantiomerically pure derivatives .

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